Benzyl chloromethyl ether
Overview
Description
Synthesis Analysis
BCME can be synthesized through various methods, including the catalytic enantioselective carbon-oxygen bond formation processes. One approach involves the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, leading to the enantioselective synthesis of benzylic ethers (Ziegler & Fu, 2016). Additionally, reactions of carbonyl compounds with BCME in the presence of samarium(II) iodide or metallic samarium offer new routes to 1,2-diols, iodohydrins, and cyclopropanols (Imamoto et al., 1991).
Molecular Structure Analysis
The molecular structure of BCME involves a benzylic carbon attached to a chloromethyl ether group. This structure plays a crucial role in its reactivity and the formation of ethers through various synthetic routes. The synthesis of BCME and related ethers, utilizing chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride, demonstrates the structural flexibility and reactivity of BCME in forming benzyl ethers (Barrett, Read, & Barton, 1981).
Chemical Reactions and Properties
BCME is involved in oxidative cleavage reactions where benzylic ethers and related substrates are oxidatively cleaved to give corresponding aromatic aldehydes and alcohols (Pradhan, Bobbitt, & Bailey, 2009). Moreover, it participates in aromatic substitution reactions, highlighting its versatility in organic synthesis (Olah, Beal, & Olah, 1976).
Physical Properties Analysis
The physical properties of BCME, such as its boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. However, specific details on these properties are tailored to the synthesis methods and conditions under which BCME is produced and used.
Chemical Properties Analysis
BCME's chemical properties, including its reactivity towards nucleophiles, oxidation, and use in etherification reactions, underscore its significance in organic chemistry. Its role in the chemoselective etherification of benzyl alcohols using specific reagents and conditions exemplifies its utility in synthesizing methyl or ethyl ethers selectively (Sun, Guo, Peng, & Li, 2009).
Scientific Research Applications
Application: Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : Benzyl chloromethyl ether is used in the chloromethylation of aromatic compounds. Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application or Experimental Procedures : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions . The reaction involves the formation of the chloromethyl cation ([ClCH2]+) promoted by ZnI2. Electrophilic substitution of the aromatic compound gives the desired chloromethylated derivative .
- Results or Outcomes : The method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic hydrocarbons and O-carbethoxy phenol substrates in good to excellent yields .
Application: Protection of a Diol Moiety
- Scientific Field : Organic Chemistry
- Summary of the Application : Benzyl chloromethyl ether is used in the protection of a diol moiety . A diol moiety is a functional group in organic chemistry that consists of two hydroxyl groups attached to the same carbon atom. Protecting groups are used in organic synthesis to temporarily mask a functional group from the reactivity of a certain set of reaction conditions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the specific diol moiety and the reaction conditions. Generally, the diol moiety is reacted with Benzyl chloromethyl ether in the presence of a base to form the protected diol .
- Results or Outcomes : The result is a protected diol that can undergo further reactions without reacting at the diol moiety. After the desired reactions are complete, the protecting group can be removed to reveal the original diol .
Application: Synthesis of Benzyl Ethers
- Scientific Field : Organic Chemistry
- Summary of the Application : Benzyl chloromethyl ether is used in the synthesis of benzyl ethers . Benzyl ethers are a class of organic compounds that contain a benzyl group (C6H5CH2-) attached to an ether linkage (-O-). They are used as protecting groups in organic synthesis, and also find applications in the fragrance and flavor industry .
- Methods of Application or Experimental Procedures : The synthesis of benzyl ethers typically involves the reaction of an alcohol with Benzyl chloromethyl ether in the presence of a base . The alcohol acts as a nucleophile, attacking the electrophilic carbon of the ether linkage in Benzyl chloromethyl ether, resulting in the formation of a new ether linkage and the release of a chloride ion .
- Results or Outcomes : The result is a benzyl ether, which can be used as a protecting group in further synthetic steps or as a fragrance or flavor compound .
Safety And Hazards
Benzyl chloromethyl ether is a potential carcinogen and a powerful alkylating agent . It is also a mild lachrymator and reacts with water and alcohols, forming hydrogen chloride . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
chloromethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
Record name | [(Chloromethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl chloromethyl ether | |
CAS RN |
3587-60-8, 35364-99-9 | |
Record name | Benzyl chloromethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl chloromethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethoxymethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Chloromethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl chloromethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl chloromethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.